2-(2,4-Difluorophenyl)-1,3-dioxolane
Overview
Description
2-(2,4-Difluorophenyl)-1,3-dioxolane: is an organic compound characterized by the presence of a dioxolane ring attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4-difluorobenzoic acid or 2,4-difluorobenzophenone.
Reduction: Formation of 2-(2,4-difluorophenyl)ethane-1,2-diol.
Substitution: Formation of halogenated derivatives such as this compound-4-bromide.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluorophenyl group can enhance binding affinity and specificity towards molecular targets, while the dioxolane ring can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
2-(2,4-Difluorophenyl)-1,3-dioxepane: Contains a dioxepane ring, offering different steric and electronic properties.
2-(2,4-Difluorophenyl)-1,3-dioxane-4-methanol: A hydroxymethyl derivative with potential for further functionalization.
Uniqueness
2-(2,4-Difluorophenyl)-1,3-dioxolane is unique due to the combination of the difluorophenyl group and the dioxolane ring, which imparts distinct chemical reactivity and physical properties. This combination can be advantageous in designing molecules with specific characteristics for targeted applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBHSDCPBEQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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